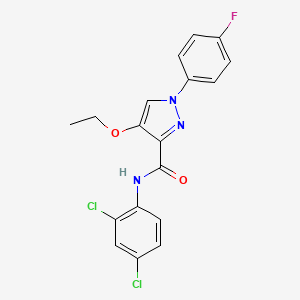

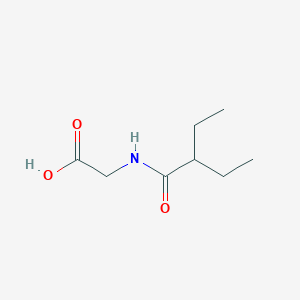

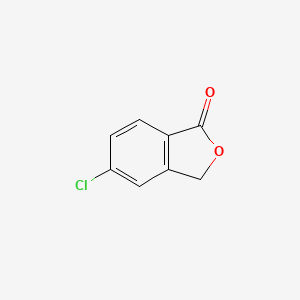

![molecular formula C15H15N5O2S2 B2563794 Ethyl 4-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate CAS No. 905784-52-3](/img/structure/B2563794.png)

Ethyl 4-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of ethyl 4-aminobenzoate , also known as benzocaine, which is a local anesthetic commonly used to relieve pain or itching. It also contains a thiazole ring, which is a fundamental component of vitamin B1 (thiamine) and many pharmaceuticals .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the reaction of amines with carbonyl compounds .Molecular Structure Analysis

The compound contains several functional groups including an ester group (from the ethyl 4-aminobenzoate), an amine group, and a thiazole ring. These groups can participate in various chemical reactions .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amine and ester groups, as well as the thiazole ring. For instance, the amine group can act as a base or nucleophile in reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of an ester group could make it somewhat polar, and the presence of an amine group could give it basic properties .Aplicaciones Científicas De Investigación

1. Supramolecular Structures

Ethyl 4-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate and related compounds have been studied for their ability to form hydrogen-bonded supramolecular structures. These structures have been observed in one, two, and three dimensions, contributing to the understanding of molecular interactions and self-assembly processes in crystal engineering (Portilla et al., 2007).

2. Antimicrobial Agents

Research on derivatives of this compound, including their synthesis and characterization, has shown potential as antimicrobial agents. These compounds have been screened for their antibacterial and antifungal activities against various pathogens (Desai, Shihora, & Moradia, 2007).

3. Antimicrobial, Anti-lipase, and Antiurease Activities

A series of 1,2,4-triazole derivatives starting from this compound were evaluated for their antimicrobial, anti-lipase, and antiurease activities. These studies contribute to the development of new therapeutic agents (Özil et al., 2015).

4. Antileukemic Activity

Research has been conducted on ureidothiazole and ureidothiadiazole derivatives related to this compound, which demonstrated antileukemic activity against leukemia P-388 tumor system in mice. This suggests potential applications in cancer research and treatment (Zee-Cheng & Cheng, 1979).

5. Antimicrobial Agents Synthesis

Another area of application is in the synthesis of formazans from Mannich base of related compounds as antimicrobial agents. These studies contribute to the development of novel antimicrobial substances (Sah et al., 2014).

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence its bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-[[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S2/c1-3-22-13(21)9-4-6-10(7-5-9)18-15-20-19-12(24-15)11-8(2)17-14(16)23-11/h4-7H,3H2,1-2H3,(H2,16,17)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVGRKXIUVTGSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NN=C(S2)C3=C(N=C(S3)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

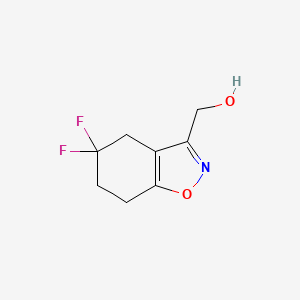

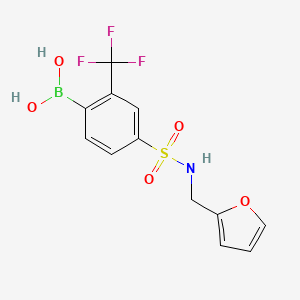

![1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane](/img/structure/B2563713.png)

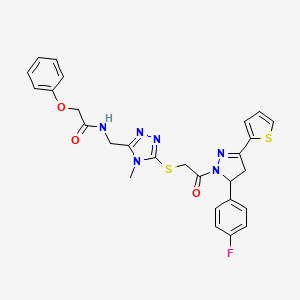

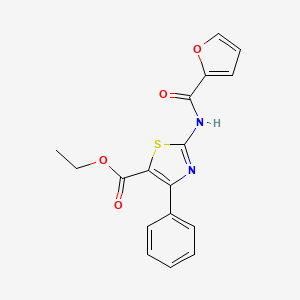

![1-[4-(6,8-Dibromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]pyrrolidine-2,5-dione](/img/structure/B2563723.png)

![1-[(2-Methyloxolan-3-yl)amino]propan-2-ol](/img/structure/B2563728.png)

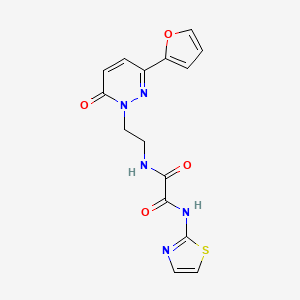

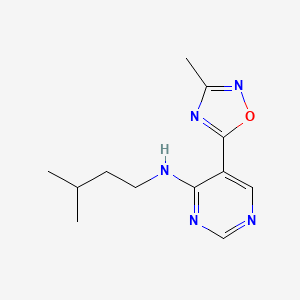

![Methyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2563729.png)